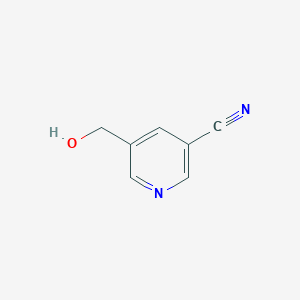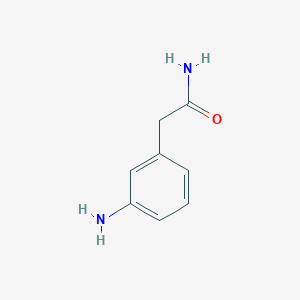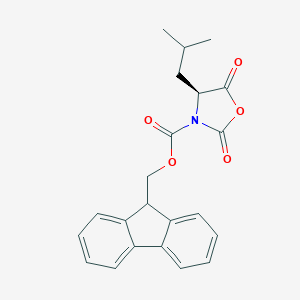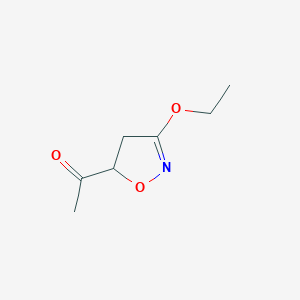![molecular formula C7H9N3O B136969 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) CAS No. 126352-86-1](/img/structure/B136969.png)
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. The compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, it inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).
Effets Biochimiques Et Physiologiques
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. In addition, it has been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to have low toxicity and high efficacy in vitro and in vivo. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for research on 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI). One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) involves the reaction of 4-methyl-5-nitroimidazole with hydrazine hydrate and ethyl acetoacetate in the presence of acetic acid. The resulting product is then subjected to reduction and cyclization reactions to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have antiviral activity against herpes simplex virus.
Propriétés
Numéro CAS |
126352-86-1 |
|---|---|
Nom du produit |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) |
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
7-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-6-4-8-10-3-2-9(5-11)7(6)10/h4-5H,2-3H2,1H3 |
Clé InChI |
XYNHWWMTNSUYBE-UHFFFAOYSA-N |
SMILES |
CC1=C2N(CCN2N=C1)C=O |
SMILES canonique |
CC1=C2N(CCN2N=C1)C=O |
Synonymes |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)